molecular formula C16H16N2O4S B2387256 1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea CAS No. 2320926-62-1

1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea

Cat. No. B2387256
CAS RN: 2320926-62-1
M. Wt: 332.37
InChI Key: KMACQEOKLRZZKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Oxidation and Thiazole Ring Closure : Compound 2 is oxidized with potassium ferricyanide in an alkaline medium, resulting in the formation of 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine (3) .

Chemical Reactions Analysis

The product undergoes electrophilic substitution reactions, including nitration, bromination, hydroxymethylation, formylation, and acylation. Notably, the substituent enters exclusively the 5-position of the furan ring. Additionally, alkylation with methyl iodide leads to quaternization at the pyridine nitrogen atom .

properties

IUPAC Name

1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-12(10-18-16(20)17-9-11-3-2-8-23-11)13-5-6-15(22-13)14-4-1-7-21-14/h1-8,12,19H,9-10H2,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMACQEOKLRZZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)NCC3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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